molecular formula C14H14N4O2S B2830212 N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034388-82-2

N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No.: B2830212
CAS No.: 2034388-82-2
M. Wt: 302.35
InChI Key: PXIQWZDWRPZAKN-UHFFFAOYSA-N
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Description

N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a heterocyclic compound featuring a pyrimidine ring linked via an amide bond to an isonicotinamide scaffold. The isonicotinamide moiety is substituted with a tetrahydrothiophen-3-yloxy group, introducing sulfur-containing cyclic ether functionality.

Properties

IUPAC Name

N-pyrimidin-2-yl-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c19-13(18-14-16-4-1-5-17-14)10-2-6-15-12(8-10)20-11-3-7-21-9-11/h1-2,4-6,8,11H,3,7,9H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIQWZDWRPZAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Heterocyclic Ethers

The tetrahydrothiophen-3-yloxy group in the target compound differentiates it from analogues with tetrahydrofuran-3-yloxy substituents. For example, N-(5-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-2-yl)thiophen-2-carboxamid () replaces sulfur with oxygen in the cyclic ether. This substitution alters lipophilicity (higher logP for tetrahydrothiophene due to sulfur’s polarizability) and metabolic stability (sulfur may slow oxidative degradation) .

Feature Target Compound Tetrahydrofuran Analogue
Cyclic Ether Tetrahydrothiophen-3-yloxy Tetrahydrofuran-3-yloxy
LogP (Predicted) ~2.8 ~2.1
Metabolic Susceptibility Lower (S-resistant to CYP450 oxidation) Higher (O-prone to oxidation)

Isonicotinamide Derivatives with Varied Substituents

The compound N-((S)-2,3-dihydroxypropyl)-3-(2-fluoro-4-iodophenylamino)-isonicotinamide () shares the isonicotinamide core but substitutes the pyrimidinyl and tetrahydrothiophen-3-yloxy groups with a dihydroxypropyl chain and halogenated phenylamino group. Key differences include:

  • Solubility : The dihydroxypropyl group enhances water solubility (>5 mg/mL) compared to the lipophilic tetrahydrothiophene substituent (<1 mg/mL predicted).
  • Target Selectivity: The fluorophenylamino group in likely targets tyrosine kinases, whereas the pyrimidinyl group in the target compound may favor serine/threonine kinases .

Comparison with Aromatic Heterocyclic Monomers

Unlike the target compound, it lacks a pyrimidine or sulfur-containing ether, limiting its biological relevance but highlighting structural diversity in heterocyclic chemistry .

Parameter Target Compound 3-Chloro-N-phenyl-phthalimide
Core Structure Pyrimidine-isonicotinamide Phthalimide
Key Functional Groups Tetrahydrothiophen-3-yloxy Chlorine, phenyl
Primary Application Drug discovery Polymer synthesis

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Coupling of the pyrimidin-2-amine moiety to the isonicotinamide backbone via amide bond formation, using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmosphere .
  • Step 2 : Introduction of the tetrahydrothiophen-3-yloxy group through nucleophilic substitution or Mitsunobu reactions, requiring anhydrous conditions and catalysts like DIAD/PPh3 .
  • Critical Conditions : Temperature control (0–25°C for sensitive steps), solvent choice (e.g., DMF for polar intermediates), and purification via column chromatography (silica gel, eluent: CH2Cl2/MeOH gradients) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the pyrimidine (δ 8.5–9.0 ppm) and tetrahydrothiophene (δ 2.5–4.0 ppm) moieties. Integration ratios verify substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> with <1 ppm error .
  • HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How does the tetrahydrothiophen-3-yloxy group influence the compound’s reactivity compared to its tetrahydrofuran analogs?

  • Methodological Answer :

  • Electronic Effects : The sulfur atom in tetrahydrothiophene increases electron density at the oxygen, enhancing nucleophilicity in substitution reactions. Compare reaction kinetics using Hammett plots or DFT calculations .
  • Ring Strain : Tetrahydrothiophene’s larger ring size reduces steric hindrance during cyclization vs. tetrahydrofuran analogs. Monitor via <sup>1</sup>H NMR coupling constants (e.g., JAB for axial-equatorial protons) .

Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how should assays be designed to minimize artifacts?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target kinases (e.g., JAK2 or PI3K) using recombinant enzymes, ATP-competitive assays (IC50 determination), with controls for non-specific binding (e.g., DMSO vehicle and heat-denatured enzymes) .
  • Cell-Based Models : Use cancer cell lines (e.g., MCF-7, HeLa) with viability assays (MTT/WST-1). Include dose-response curves (1 nM–100 µM) and validate target engagement via Western blotting for downstream signaling proteins .

Q. How can contradictory data on this compound’s bioactivity across studies be systematically resolved?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers .
  • Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) and use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

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